
2-Dodecyl-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-p-cresol is a broadband UV absorber used to stabilize products in transparent packaging. It protects sensitive ingredients such as colors, fragrances, or natural extracts from photooxidative degradation .
Synthesis Analysis
The synthesis of p-cresol, a related compound, involves the sulfonation of toluene followed by basic hydrolysis of the sulfonate salt . Another method involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and subsequently hydrolyzed to give the final product p-cresol .Molecular Structure Analysis
The molecular formula of 2-Dodecyl-p-cresol is C19H32O . The average mass is 276.457 Da and the monoisotopic mass is 276.245331 Da .Chemical Reactions Analysis
P-Cresol, a related compound, is metabolized through conjugation, mainly sulphation and glucuronization . In a study on the hydroprocessing activity of p-cresol, supported Pt, Pd, Ru, and conventional CoMo/Al2O3, NiMo/Al2O3, NiW/Al2O3 catalysts were used .Physical And Chemical Properties Analysis
2-Dodecyl-p-cresol is a white to almost white powder to crystal .Wissenschaftliche Forschungsanwendungen
Removal and Sorption Technologies
Research has demonstrated the effectiveness of various materials and methods in the removal and sorption of p-cresol from aqueous solutions, which could be relevant for environmental remediation and wastewater treatment. For instance, membrane contactors have been used for the simultaneous removal of p-cresol and metal ions from water, leveraging micellar solubilization with sodium dodecyl sulfate (SDS) solutions (Witek-Krowiak et al., 2009). Similarly, the sorption capabilities of surfactant-modified compounds have been explored, showing potential for enhancing the removal efficiency of p-cresol and other contaminants in mixed waste streams (Li et al., 2013).
Catalysis and Hydrogenation
Studies on the catalytic hydrogenation of cresols have provided insights into the transformation processes of these compounds. For example, the hydrogenation of o-cresol over a platinum catalyst has been investigated, showing the conversion to 2-methyl-cyclohexanol through intermediate products, with the study also including first-principles calculations to understand the mechanism at the atomic scale (Li et al., 2017).
Surfactant Interactions
The interactions between cresol compounds and various surfactants have been thoroughly examined, revealing complex behaviors that influence solubilization, micellization, and removal processes. These interactions are crucial for applications in cleaning, environmental remediation, and chemical processing. Research into the behavior of cresols with cationic, anionic, and nonionic surfactants has shown varying effects on critical micelle concentration and the efficiency of cresol removal from solutions (Ali et al., 2017).
Soil Remediation
The application of soil flushing techniques for the removal of cresols from contaminated soil highlights the potential for addressing soil and groundwater pollution. The use of surfactants, such as sodium dodecyl sulfate and Triton X-100, has been investigated to enhance the removal efficiencies of cresols under different environmental conditions, showing promising results for remediating contaminated sites (Gitipour et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-dodecyl-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBOZHPSDAPFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347621 |
Source


|
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecyl-p-cresol | |
CAS RN |
25912-91-8 |
Source


|
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

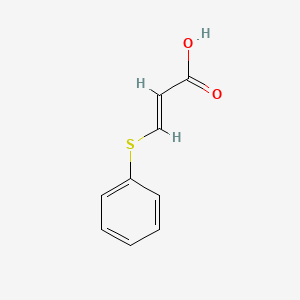
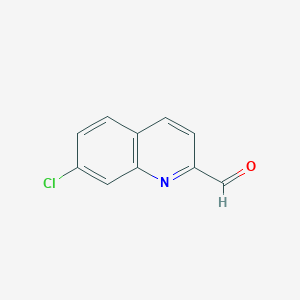
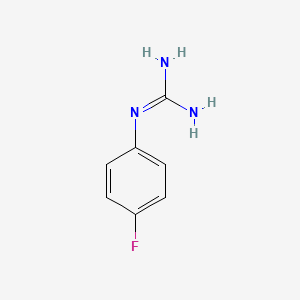
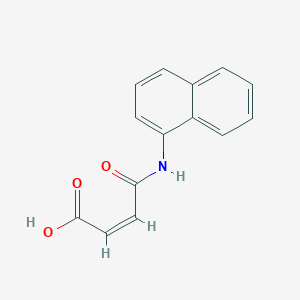
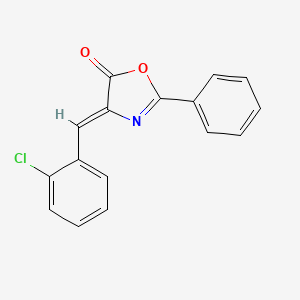
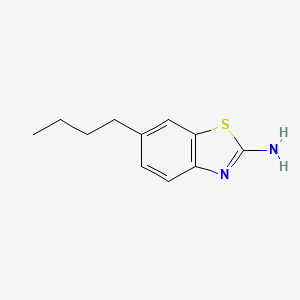
![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)



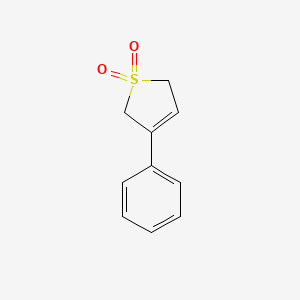


![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)